molecular formula C15H12FN3S B5506969 (E)-N-[(E)-(2-fluorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine

(E)-N-[(E)-(2-fluorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine

Cat. No.: B5506969
M. Wt: 285.3 g/mol
InChI Key: CRHQYOSNYSIABT-MBXAUKRDSA-N
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Description

(E)-N-[(E)-(2-fluorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the fluorophenyl group and the benzothiazole moiety in the structure of this compound contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(E)-(2-fluorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine typically involves the condensation of 2-fluorobenzaldehyde with 3-methyl-1,3-benzothiazol-2-amine. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(E)-(2-fluorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (E)-N-[(E)-(2-fluorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[(E)-(2-chlorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine
  • (E)-N-[(E)-(2-bromophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine
  • (E)-N-[(E)-(2-methylphenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine

Uniqueness

The presence of the fluorophenyl group in (E)-N-[(E)-(2-fluorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. This fluorine substitution can also enhance the compound’s biological activity and selectivity towards specific molecular targets.

Properties

IUPAC Name

(E)-N-[(E)-(2-fluorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3S/c1-19-13-8-4-5-9-14(13)20-15(19)18-17-10-11-6-2-3-7-12(11)16/h2-10H,1H3/b17-10+,18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHQYOSNYSIABT-MBXAUKRDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN=CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N/N=C/C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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